molecular formula C16H21Cl2N3O5S B3447889 Ethyl 4-[2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate

Ethyl 4-[2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate

Cat. No.: B3447889
M. Wt: 438.3 g/mol
InChI Key: WITDEWLPVFMPRJ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a dichlorophenyl moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the dichlorophenyl sulfonyl intermediate: This step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with a suitable amine to form the sulfonyl intermediate.

    Acetylation: The sulfonyl intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Piperazine ring formation: The acetylated intermediate is reacted with piperazine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-[2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The dichlorophenyl moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Ethyl 4-[2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate can be compared with other sulfonyl-containing piperazine derivatives:

    Ethyl 4-[2-[(2-chlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate: Similar structure but with a single chlorine atom, potentially altering its reactivity and biological activity.

    Ethyl 4-[2-[(2,5-difluorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate: Fluorine substitution may enhance the compound’s stability and binding affinity.

    Ethyl 4-[2-[(2,5-dimethylphenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate: Methyl substitution may affect the compound’s solubility and metabolic profile.

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl2N3O5S/c1-3-26-16(23)21-8-6-20(7-9-21)15(22)11-19(2)27(24,25)14-10-12(17)4-5-13(14)18/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITDEWLPVFMPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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